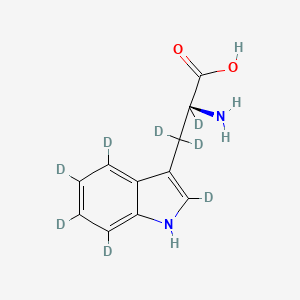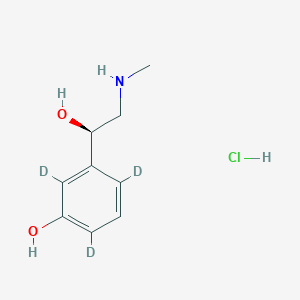
(R)-(-)-Phenylephrine-2,4,6-D3 hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylephrine-2,4,6-d3 (hydrochloride) is a deuterium-labeled derivative of Phenylephrine hydrochloride. It is a selective alpha-1 adrenergic receptor agonist, which means it primarily stimulates alpha-1 adrenergic receptors. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise quantitation in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylephrine-2,4,6-d3 (hydrochloride) involves the incorporation of deuterium atoms at specific positions on the phenylephrine molecule. The general synthetic route includes the following steps:
Deuteration: The introduction of deuterium atoms into the phenylephrine molecule. This can be achieved through catalytic hydrogenation using deuterium gas.
Hydrochloride Formation: The deuterated phenylephrine is then reacted with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of Phenylephrine-2,4,6-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas and catalysts to achieve efficient deuteration.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Hydrochloride Formation: The purified deuterated phenylephrine is then converted to its hydrochloride salt form
Chemical Reactions Analysis
Types of Reactions
Phenylephrine-2,4,6-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenylephrine molecule can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted phenylephrine derivatives
Scientific Research Applications
Phenylephrine-2,4,6-d3 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and the effects of deuteration on drug metabolism.
Receptor Binding Studies: Used to study the binding affinity and selectivity of alpha-1 adrenergic receptors.
Clinical Research: Investigated for its potential therapeutic effects in conditions such as hypotension and nasal congestion
Mechanism of Action
Phenylephrine-2,4,6-d3 (hydrochloride) exerts its effects by selectively binding to alpha-1 adrenergic receptors. This binding leads to:
Vasoconstriction: Constriction of blood vessels, which increases blood pressure.
Mydriasis: Dilation of the pupils.
Decongestion: Reduction of nasal congestion by constricting blood vessels in the nasal passages
The molecular targets involved include the alpha-1D, alpha-1B, and alpha-1A adrenergic receptors .
Comparison with Similar Compounds
Phenylephrine-2,4,6-d3 (hydrochloride) can be compared with other similar compounds such as:
Phenylephrine hydrochloride: The non-deuterated form, which has similar pharmacological effects but different pharmacokinetic properties.
Pseudoephedrine: Another decongestant with a different mechanism of action, primarily acting on beta-adrenergic receptors.
Oxymetazoline: A nasal decongestant with a longer duration of action but different receptor selectivity
Phenylephrine-2,4,6-d3 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C9H14ClNO2 |
|---|---|
Molecular Weight |
206.68 g/mol |
IUPAC Name |
2,4,6-trideuterio-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1/i3D,4D,5D; |
InChI Key |
OCYSGIYOVXAGKQ-TVZTYWMASA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1[C@H](CNC)O)[2H])O)[2H].Cl |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
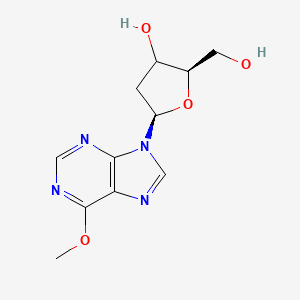
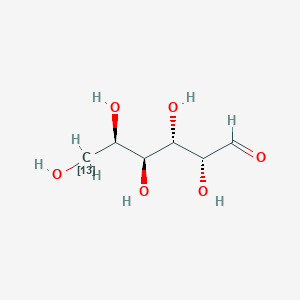
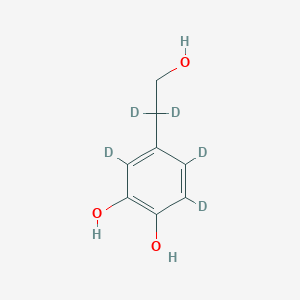


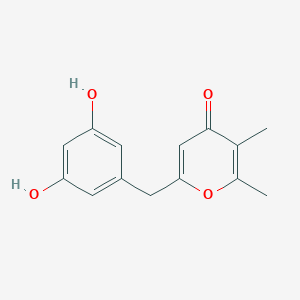
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)


![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)
